molecular formula C6Br2F4 B1210529 1,4-Dibromotetrafluorobenzene CAS No. 344-03-6

1,4-Dibromotetrafluorobenzene

Cat. No.: B1210529
CAS No.: 344-03-6
M. Wt: 307.87 g/mol
InChI Key: QFTZULJNRAHOIY-UHFFFAOYSA-N
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Description

1,4-Dibromotetrafluorobenzene: is an organic compound with the molecular formula C6Br2F4 . It is a derivative of tetrafluorobenzene, where two hydrogen atoms are replaced by bromine atoms at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Mechanism of Action

Target of Action

1,4-Dibromotetrafluorobenzene is a chemical compound with the molecular formula C6Br2F4 . It is primarily used as a building block in organic synthesis . The specific targets of this compound largely depend on the context of its use, particularly the reactions it is involved in.

Mode of Action

The mode of action of this compound is based on its chemical structure. The presence of bromine atoms makes it a good candidate for reactions involving nucleophilic aromatic substitution. The fluorine atoms in the compound can increase the reactivity of the bromine atoms, making it easier for them to participate in reactions .

Biochemical Pathways

This compound is used in the synthesis of various organic compounds . The specific biochemical pathways it affects would depend on the final products of these reactions. For example, it has been used in the synthesis of fluorescent organic single crystals .

Pharmacokinetics

It is primarily used in laboratory settings for the synthesis of other compounds .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For instance, it has been used in the synthesis of fluorescent organic single crystals . The specific results would depend on the reaction conditions and the other reactants involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromotetrafluorobenzene can be synthesized through the bromination of tetrafluorobenzene. One common method involves the pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at 400°C . This reaction leads to the substitution of the thiol group with bromine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the bromination of polyfluorobenzenes using bromine in the presence of a catalyst such as aluminum . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromotetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Potassium Thiolate (KSH): Used for the substitution of bromine atoms.

    Bromine: Used in the bromination process during synthesis.

Major Products Formed:

Comparison with Similar Compounds

  • 1,3-Dibromotetrafluorobenzene
  • 1,2-Dibromotetrafluorobenzene
  • 1,4-Diiodotetrafluorobenzene

Comparison: 1,4-Dibromotetrafluorobenzene is unique due to its specific substitution pattern, which allows it to form stable cocrystals with distinct luminescent properties. Compared to its isomers, such as 1,3-dibromotetrafluorobenzene and 1,2-dibromotetrafluorobenzene, it exhibits different reactivity and bonding characteristics .

Properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetrafluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6Br2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTZULJNRAHOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2F4
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DSSTOX Substance ID

DTXSID20187968
Record name 1,4-Dibromotetrafluorobenzene
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Molecular Weight

307.87 g/mol
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CAS No.

344-03-6
Record name 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
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Record name 1,4-Dibromotetrafluorobenzene
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Record name 1,4-Dibromotetrafluorobenzene
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Record name 1,4-Dibromotetrafluorobenzene
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Record name 1,4-dibromotetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary interaction mechanism of 1,4-Dibromotetrafluorobenzene with other molecules?

A1: this compound (1,4-DBrTFB) primarily interacts with other molecules through halogen bonding. This occurs due to the presence of electrophilic regions (σ-holes) on the bromine atoms, which can interact with electron-rich sites such as nitrogen or oxygen atoms in other molecules. [, , , , , , , , ] This interaction is highly directional and selective, making 1,4-DBrTFB a valuable building block for crystal engineering and supramolecular chemistry. [, ]

Q2: Can you provide details on the structural characterization of this compound?

A2:

  • Spectroscopic Data:
    • NMR: The absolute temperature dependence of chemical shifts for 1,4-DBrTFB in common lock solvents has been investigated. [, ]
    • Mass Spectrometry: Studies have examined the emission spectra of cations derived from 1,4-DBrTFB in the gaseous phase. []

Q3: How does the structure of this compound relate to its halogen bonding capabilities?

A3: The para positioning of the bromine atoms in 1,4-DBrTFB enhances its halogen bonding potential. This arrangement maximizes the accessibility of the σ-holes on the bromine atoms, facilitating stronger and more directional interactions with halogen bond acceptors. [, , ]

Q4: What are some applications of this compound in materials science?

A4: 1,4-DBrTFB is employed in the synthesis of donor-acceptor-donor building blocks for organic electronics. For instance, its reaction with furan or thiophene via Pd-catalyzed direct arylation yields promising materials for organic electronic devices. [] It is also used in the preparation of fluorine-containing silsesquioxane-based hybrid porous polymers with potential applications in water remediation. []

Q5: How does this compound behave as a cocrystal former?

A5: 1,4-DBrTFB readily forms cocrystals with a variety of molecules through halogen bonding interactions. [, , , , , , ] These cocrystals often display different physical and chemical properties compared to the individual components, making them potentially valuable for applications in pharmaceuticals, materials science, and other fields.

Q6: Are there computational studies investigating the halogen bonding interactions of this compound?

A6: Yes, computational studies employing Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis have been used to investigate the nature and strength of halogen bonding interactions involving 1,4-DBrTFB. [] These studies provide valuable insights into the electronic structure and bonding characteristics of this compound.

Q7: What is the significance of studying the cocrystallization of this compound with active pharmaceutical ingredients (APIs)?

A7: Cocrystallization of 1,4-DBrTFB with APIs can alter the physicochemical properties of the API, such as solubility, stability, and bioavailability, potentially leading to improved drug formulations. []

Q8: Can the luminescent properties of materials be tuned using this compound?

A8: Yes, studies have shown that the luminescence of compounds like phenanthrene can be turned on and modulated through cocrystallization with 1,4-DBrTFB. This is attributed to the influence of C-Br⋯π halogen bonding and other intermolecular interactions on the excited state properties of the cocrystal. [] Similarly, the color of luminescence in cocrystals of acenaphthene with 1,4-DBrTFB can be fine-tuned by controlling the halogen bonding patterns. []

Q9: What solvents are suitable for reactions involving this compound?

A9: The choice of solvent for reactions with 1,4-DBrTFB depends on the specific reaction. Dimethylacetamide (DMAc) is crucial for successful coupling with some acceptor building blocks, but not for others like NDIBr2, where toluene is preferred. []

Q10: Is this compound used in the synthesis of metal complexes?

A10: Yes, 1,4-DBrTFB can be used as a starting material for synthesizing organometallic compounds. For example, it can be employed in a Stille cross-coupling reaction with (4-pyridyl)trimethylstannane to produce a precursor for synthesizing fluoroaryl gold(I) organometallic complexes. []

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